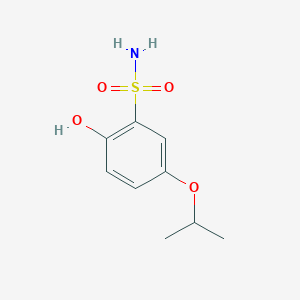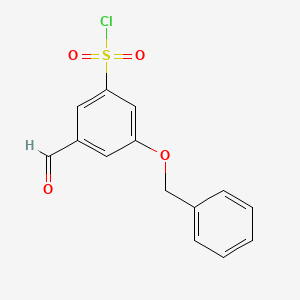
2-(Isocyano(tosyl)methyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrol-2-yl-1-tosylmethyl isocyanide is a versatile compound in organic chemistry, known for its unique reactivity and utility in various synthetic applications. This compound is a derivative of tosylmethyl isocyanide (TosMIC), which is widely used in the synthesis of heterocyclic compounds due to its ability to act as a one-carbon synthon .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Pyrrol-2-yl-1-tosylmethyl isocyanide can be synthesized through the Van Leusen reaction, which involves the [3+2] cycloaddition of TosMIC with electron-deficient compounds . The reaction typically requires a base, such as potassium hydroxide (KOH), to deprotonate TosMIC, forming a carbanion that subsequently reacts with the electron-deficient compound to form the desired product .
Industrial Production Methods
Industrial production of 1-pyrrol-2-yl-1-tosylmethyl isocyanide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Pyrrol-2-yl-1-tosylmethyl isocyanide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound participates in [3+2] cycloaddition reactions to form polysubstituted pyrroles.
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the tosyl group.
Common Reagents and Conditions
Bases: Potassium hydroxide (KOH) is commonly used to deprotonate TosMIC.
Solvents: Dichloromethane (CH2Cl2) is often used as a solvent for these reactions.
Major Products
The major products formed from these reactions are polysubstituted pyrroles, which are valuable intermediates in the synthesis of various biologically active compounds .
Applications De Recherche Scientifique
1-Pyrrol-2-yl-1-tosylmethyl isocyanide has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-pyrrol-2-yl-1-tosylmethyl isocyanide involves the formation of a carbanion under basic conditions, which then participates in various cycloaddition and substitution reactions . The electron-withdrawing effect of the tosyl group enhances the reactivity of the isocyanide group, facilitating these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tosylmethyl Isocyanide (TosMIC): The parent compound, widely used in similar synthetic applications.
Other Isocyanides: Compounds like phenyl isocyanide and methyl isocyanide, which also participate in cycloaddition reactions.
Uniqueness
1-Pyrrol-2-yl-1-tosylmethyl isocyanide is unique due to its ability to form polysubstituted pyrroles through [3+2] cycloaddition reactions, which are not as readily achieved with other isocyanides . This makes it a valuable tool in the synthesis of complex heterocyclic compounds with potential biological activity .
Propriétés
Formule moléculaire |
C13H12N2O2S |
|---|---|
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
2-[isocyano-(4-methylphenyl)sulfonylmethyl]-1H-pyrrole |
InChI |
InChI=1S/C13H12N2O2S/c1-10-5-7-11(8-6-10)18(16,17)13(14-2)12-4-3-9-15-12/h3-9,13,15H,1H3 |
Clé InChI |
DWZDLRDKBZYVRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CN2)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)





![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)






